Sodium dibenzo[b,d]furan-2-sulfinate

Radical Chemistry Photoredox Catalysis Electrochemical Synthesis

Accessing structurally defined sulfonyl radical precursors for modern photoredox and electrochemical sulfonylation remains a bottleneck in medicinal chemistry and materials research. Sodium dibenzo[b,d]furan-2-sulfinate directly addresses this gap as a rare, privileged-scaffold sulfinate. • Enables visible-light photoredox and electrochemical sulfonyl radical generation-chemically inaccessible from sulfonate analogs. • Rigid dibenzofuran core provides distinct steric/electronic properties vs. simple phenylsulfinates for structure-reactivity studies. • Supplied at ≥98% purity; limited commercial availability supports novel composition-of-matter or method-of-use IP filing.

Molecular Formula C12H7NaO3S
Molecular Weight 254.24 g/mol
Cat. No. B13632779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dibenzo[b,d]furan-2-sulfinate
Molecular FormulaC12H7NaO3S
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)[O-].[Na+]
InChIInChI=1S/C12H8O3S.Na/c13-16(14)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12;/h1-7H,(H,13,14);/q;+1/p-1
InChIKeyAEWMBLTUXLQJLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dibenzo[b,d]furan-2-sulfinate – Identity and Physicochemical Profile


Sodium dibenzo[b,d]furan-2-sulfinate (CAS 197571-91-8) is a heterocyclic aromatic sulfinate salt comprising a dibenzofuran core functionalized at the 2-position with a sodium sulfinate group (–SO₂Na). The compound has a molecular formula of C₁₂H₇NaO₃S and a molecular weight of 254.24 g·mol⁻¹ . It is supplied as a research-grade chemical with a typical purity of ≥97% (AKSci) to 98% (Fluorochem) . Its computed LogP is 2.11, reflecting moderate lipophilicity . The compound is classified as a rare or unique chemical by Sigma-Aldrich under its AldrichCPR collection and is intended exclusively for early-discovery research and laboratory-scale synthetic applications .

Sulfonyl radical precursor for photoredox/electrochemical synthesis
Dibenzofuran scaffold for π-stacking and molecular recognition
Rare/unique supply – identity verification recommended

Why Generic Sulfonates Cannot Substitute This Sulfinate


The sulfinate functional group (–SO₂⁻) places the sulfur atom in the +2 oxidation state, which is chemically and mechanistically distinct from the +4 oxidation state of sulfonates (–SO₃⁻) [1]. Sodium sulfinates are well-established as versatile sulfonyl radical precursors in photoredox, electrochemical, and transition-metal-catalyzed transformations, whereas sulfonates are comparatively inert under the same mild radical-generating conditions . Substituting the dibenzofuran-2-sulfinate with a simple phenylsulfinate eliminates the rigid, planar, π-extended dibenzofuran scaffold, which can govern molecular recognition, stacking interactions, and physicochemical properties such as lipophilicity (LogP 2.11 for this sulfinate versus >3.5 for the analogous sulfonate hydrate) . These differences mean that generic replacement with a sulfonate or a non-fused aryl sulfinate will alter reaction outcomes, product profiles, and biological or material performance in a non-linear and unpredictable manner.

Oxidation State Mismatch
Sulfonate (+4) cannot generate sulfonyl radicals under mild conditions; replacing sulfinate eliminates key radical reactivity.
Scaffold-Dependent Behavior
Simple phenylsulfinates lack the rigid, π-extended dibenzofuran core, which may alter stacking, recognition, and reaction outcomes.
Lipophilicity Profile Shift
Sulfonate analogs exhibit substantially different lipophilicity, potentially changing solubility, partitioning, and downstream assay compatibility.

Quantitative Differentiation Against Closest Structural Analogs


Radical Precursor Capability: Sulfinate vs. Sulfonate

Sodium dibenzo[b,d]furan-2-sulfinate contains sulfur in the +2 oxidation state (–SO₂⁻), enabling its direct use as a sulfonyl radical precursor under mild oxidative, photoredox, or electrochemical conditions [1]. In contrast, the closest structural analog, sodium dibenzofuran-2-sulfonate (CAS 94600-19-8), possesses sulfur in the +4 oxidation state (–SO₃⁻) and does not generate sulfonyl radicals under comparable conditions; sulfonates typically require pre-activation or harsher reagents for radical chemistry . This oxidation-state difference is a binary functional distinction: the sulfinate can participate in S–C, S–N, and S–O bond-forming radical cascades, whereas the sulfonate cannot serve as a direct radical precursor in these widely adopted methodologies [1].

Radical Reactivity
Class-level inference
Sulfinate (S+2) is a direct sulfonyl radical precursor; sulfonate (S+4) remains inert under mild oxidative/photoredox/electrochemical conditions.
Functional requirement for radical-based sulfonylation workflows.
Binary functional distinction; sulfonate cannot substitute.
Radical Chemistry Photoredox Catalysis Electrochemical Synthesis

Lipophilicity Differential: LogP Comparison

The computed LogP of sodium dibenzo[b,d]furan-2-sulfinate is 2.11, as reported by Fluorochem . The structurally analogous sodium dibenzofuran-2-sulfonate hydrate (CAS 94600-19-8) has a reported LogP of 3.51 . The ΔLogP of –1.40 indicates that the sulfinate is substantially less lipophilic than the sulfonate hydrate, which can translate into measurably different aqueous solubility, membrane permeability, and pharmacokinetic behavior if the compounds are used as intermediates for bioactive molecule synthesis. This difference arises from the lower oxidation state and the absence of the hydrate water that modifies the sulfonate's hydrogen-bonding capacity.

Lipophilicity
Cross-study comparable
Target LogP = 2.11; sulfonate hydrate LogP = 3.51 (Δ –1.40)
Meaningful difference may alter partitioning and permeability.
Computed values; experimental validation not yet located.
Physicochemical Properties Drug Design Partition Coefficient

Molecular Weight and Stoichiometric Implications

Sodium dibenzo[b,d]furan-2-sulfinate has a molecular weight of 254.24 g·mol⁻¹, corresponding to the formula C₁₂H₇NaO₃S (one sodium, three oxygen atoms) . The anhydrous sodium dibenzofuran-2-sulfonate (CAS 94600-19-8, anhydrous basis) has a molecular weight of 270.24 g·mol⁻¹, formula C₁₂H₇NaO₄S (one additional oxygen) [1]. The mass difference of 16 Da is analytically significant for LC-MS or GC-MS identification and affects stoichiometric calculations for reactions where precise molar equivalents are critical. Additionally, the sulfinate's lower mass means a higher molar quantity per unit mass purchased, which can influence procurement cost-per-mole calculations.

Molecular Weight
Cross-study comparable
MW 254.24 vs. 270.24 g/mol (anhydrous sulfonate); Δ –16.00
5.9% lower mass; affects stoichiometric calculations.
Procurement decisions should account for mass differential.
Mass Spectrometry Quality Control Stoichiometric Calculations

Dibenzofuran Scaffold vs. Simple Phenyl Sulfinates

The dibenzofuran core of sodium dibenzo[b,d]furan-2-sulfinate is a rigid, planar, π-extended tricyclic system comprising two benzene rings fused to a central furan [1]. This scaffold is known to engage in π–π stacking interactions and to serve as a structural motif in bioactive natural products (e.g., lichen metabolites) and functional materials (e.g., OLED host materials) . In contrast, simple aryl sulfinates such as sodium benzenesulfinate (CAS 873-55-2) or sodium p-toluenesulfinate (CAS 824-79-3) lack the fused tricyclic architecture and offer only a single aromatic ring for intermolecular interactions. While no head-to-head binding or activity data have been identified for the sulfinate specifically, the dibenzofuran scaffold is well-precedented to modulate target binding affinity and material electronic properties relative to monophenyl analogs .

Scaffold Architecture
Class-level inference
Tricyclic dibenzofuran provides π-surface and H-bond acceptor; monophenyl sulfinates lack fused rings and extended π-area.
Scaffold-dependent interactions not replicable with simple phenyl analogs.
Quantitative comparative binding/activity data not yet available.
Medicinal Chemistry Material Science Molecular Recognition

Supply Classification and Sourcing Considerations

Sigma-Aldrich classifies sodium dibenzo[b,d]furan-2-sulfinate under its AldrichCPR (Collection of Rare and Unique Chemicals) program, explicitly noting that it is provided to early-discovery researchers without full analytical characterization and is sold on an 'as-is' basis . In contrast, sodium dibenzofuran-2-sulfonate hydrate (CAS 94600-19-8) is available as a standard catalog product from multiple suppliers (e.g., Thermo Scientific Alfa Aesar, 98+% purity) with full analytical documentation [1]. This supply-chain distinction means the sulfinate may offer first-mover advantage or unique IP positioning in patent applications, but also requires the buyer to assume responsibility for identity and purity verification .

Sourcing Tier
Cross-study comparable
Rare/unique supply (as-is, limited analytical data) vs. commodity sulfonate with CoA available from multiple vendors.
Novelty vs. operational overhead trade-off.
Identity and purity verification recommended for the sulfinate.
Chemical Sourcing Early Discovery Specialty Chemicals

High-Value Application Scenarios


Photoredox and Electrochemical Sulfonylation

Sodium dibenzo[b,d]furan-2-sulfinate is functionally suited as a sulfonyl radical precursor for visible-light photoredox and electrochemical sulfonylation reactions, a capability that its sulfonate analog lacks . The dibenzofuran scaffold introduces steric and electronic properties distinct from simple phenylsulfinates, enabling the exploration of structure-reactivity relationships in radical cascade reactions such as those reported for alkynylaryl ether cyclization/sulfonylation sequences [1]. Researchers developing novel sulfonylation methodologies can leverage this compound to access dibenzofuran-containing sulfone libraries that are inaccessible via sulfonate chemistry.

Fragment-Based Drug Discovery

The dibenzofuran core is a recognized privileged scaffold found in lichen natural products and metabolites with documented bioactivity . Sodium dibenzo[b,d]furan-2-sulfinate provides a direct synthetic entry point to 2-functionalized dibenzofurans for fragment-based screening libraries. Its LogP of 2.11 places it in a favorable lipophilicity range for fragment hits, whereas the sulfonate hydrate (LogP 3.51) may exceed optimal fragment-like property thresholds [1]. Medicinal chemistry groups can use this compound to generate sulfone-, sulfonamide-, or sulfide-containing dibenzofuran derivatives for target engagement studies.

Organic Electronics and Functional Materials

Dibenzofuran derivatives are established building blocks for organic light-emitting diode (OLED) host materials and electron-transport layers due to their rigidity, thermal stability, and favorable triplet energies . Sodium dibenzo[b,d]furan-2-sulfinate can serve as a sulfinate precursor for introducing sulfone or sulfonamide functionality into dibenzofuran-based optoelectronic materials, a strategy that is not feasible with sulfonate analogs under mild coupling conditions [1]. The planar, π-extended architecture of the dibenzofuran core differentiates it from monophenyl sulfinates in material performance applications.

Early-Stage IP Generation

As an AldrichCPR rare chemical with limited commercial availability and minimal prior art, sodium dibenzo[b,d]furan-2-sulfinate offers an opportunity for research groups to establish composition-of-matter or method-of-use patent claims based on novel derivatives . The absence of extensive published characterization data means that the first comprehensive SAR or application study using this compound can create defensible intellectual property. This contrasts with the commodity sulfonate analog, which has been broadly described in the literature and is less likely to support novel patent filings.

Application
Selection Property
Validation Focus
Photoredox/Electrochemical Radical Sulfonylation
Sulfinate radical precursor competence
Method compatibility with mild radical generation
Fragment-Based Library Synthesis
Dibenzofuran scaffold & moderate lipophilicity (LogP ~2.1)
Fragment-like property space (LogP <3.5)
OLED Host Material Functionalization
Rigid π-extended scaffold & sulfinate derivatization
Material property tuning via sulfone/sulfonamide incorporation
Novel Composition-of-Matter IP Generation
Rare/unique chemical with limited prior art
Independent identity verification & SAR development
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